MFCD28947519
CAS No.:
Cat. No.: VC13820711
Molecular Formula: C9H5F3N2O3
Molecular Weight: 246.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3N2O3 |
|---|---|
| Molecular Weight | 246.14 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16) |
| Standard InChI Key | JSZTWDFQPFRASF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(=O)O |
Introduction
Chemical compounds are substances formed when two or more different elements are chemically bonded together. Each compound has a unique set of properties and applications. In scientific research, compounds are often identified by their CAS (Chemical Abstracts Service) numbers, molecular formulas, or specific identifiers like "MFCD" numbers, which are used by certain databases to catalog compounds.
Identifying and Researching Chemical Compounds
To research a compound like "MFCD28947519," one would typically start by searching chemical databases such as PubChem, CAS SciFinder, or other authoritative sources. These databases provide detailed information on chemical structures, properties, and potential applications.
Compound Overview
-
Name and Identifiers: Include the compound's name, CAS number, and any other identifiers.
-
Molecular Formula: Provide the molecular formula to describe the compound's composition.
-
Chemical Structure: Include a description or image of the compound's chemical structure.
Applications and Research Findings
-
Biological Activity: If applicable, discuss any biological effects or activities.
-
Chemical Reactions: Describe any notable chemical reactions involving the compound.
-
Toxicity and Safety: Provide information on toxicity and safety precautions.
Data Tables
Here is an example of how data might be presented in a table format:
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | CHO | - |
| CAS Number | XXXXXXXX-XX-X | - |
| Melting Point | 100-150 | °C |
| Solubility in Water | Soluble/Insoluble | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume